phosphanium CAS No. 63082-80-4](/img/structure/B14501447.png)
Tris[(carbamoylamino)methyl](hydroxymethyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(carbamoylamino)methylphosphanium is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phosphonium core bonded to carbamoylamino and hydroxymethyl groups. Its versatility and reactivity make it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(carbamoylamino)methylphosphanium typically involves the condensation of nitromethane with formaldehyde under basic conditions, followed by hydrogenation. This process results in the formation of the intermediate compound (HOCH2)3CNO2, which is then hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Tris(carbamoylamino)methylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphonium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonium oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Tris(carbamoylamino)methylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a buffer in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tris(carbamoylamino)methylphosphanium involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by chelating metal ions, which are essential cofactors for many enzymes . Additionally, it can form complexes with nucleic acids and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane: Known for its use as a buffer in biochemical and molecular biology experiments.
Trometamol: Used in medicine as a buffer for treating metabolic acidosis.
Uniqueness
Tris(carbamoylamino)methylphosphanium stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and versatility. Unlike its similar compounds, it can participate in a broader range of chemical reactions and has diverse applications across multiple scientific disciplines.
Properties
CAS No. |
63082-80-4 |
|---|---|
Molecular Formula |
C7H18N6O4P+ |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
tris[(carbamoylamino)methyl]-(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C7H17N6O4P/c8-5(15)11-1-18(4-14,2-12-6(9)16)3-13-7(10)17/h14H,1-4H2,(H8-,8,9,10,11,12,13,15,16,17)/p+1 |
InChI Key |
SJZMZXVUMYSTKH-UHFFFAOYSA-O |
Canonical SMILES |
C(NC(=O)N)[P+](CNC(=O)N)(CNC(=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


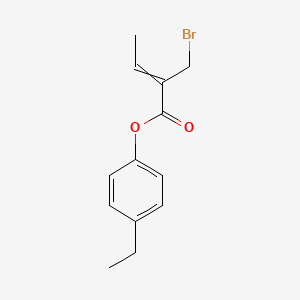
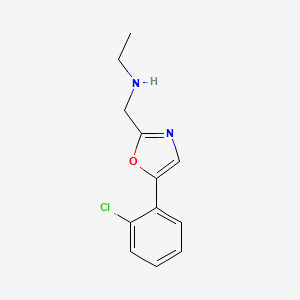
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)
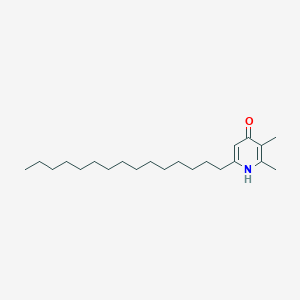
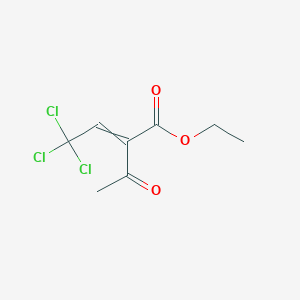
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
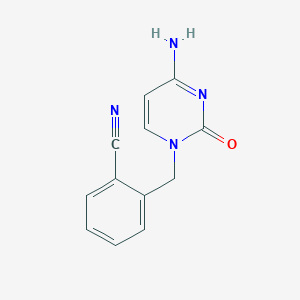
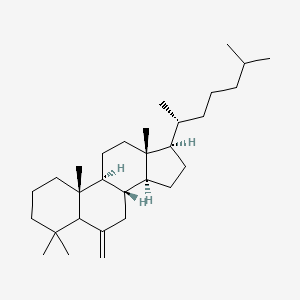
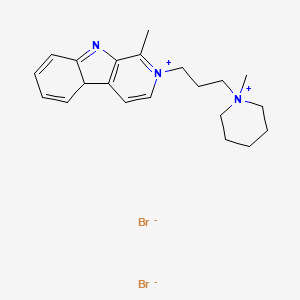
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
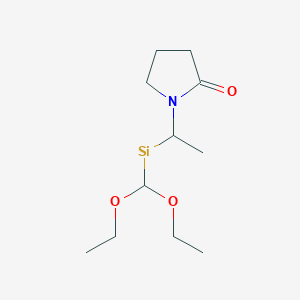
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)


